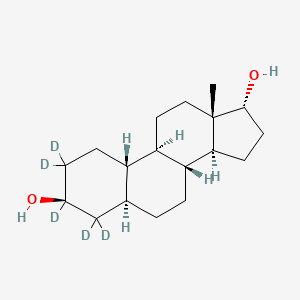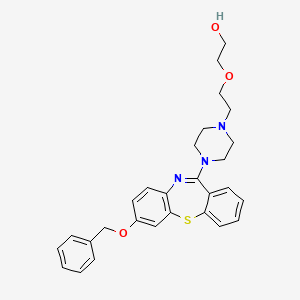![molecular formula C20H22N2S B13861693 10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This compound features a unique structure with a bicyclic azabicyclo[2.2.2]octane moiety and a phenothiazine core, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine typically involves multi-step organic reactions. The starting materials often include phenothiazine derivatives and azabicyclo[2.2.2]octane precursors. Key steps may involve:
Nucleophilic Substitution: Introduction of the azabicyclo[2.2.2]octane moiety through nucleophilic substitution reactions.
Deuterium Labeling: Incorporation of deuterium atoms at specific positions using deuterated reagents.
Carbon-13 Labeling: Introduction of carbon-13 isotopes through the use of labeled precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and recrystallization to isolate the desired product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Dihydro and Tetrahydro Derivatives: Products of reduction reactions.
Functionalized Phenothiazines: Products of substitution reactions.
科学的研究の応用
Chemistry
The compound is used as a model system for studying isotopic effects in organic reactions due to its deuterium and carbon-13 labeling.
Biology
In biological research, it may serve as a probe for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Phenothiazine derivatives are known for their pharmacological properties, and this compound may be investigated for potential therapeutic applications, such as antipsychotic or antiemetic effects.
Industry
The compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine likely involves interaction with specific molecular targets, such as neurotransmitter receptors. The azabicyclo[2.2.2]octane moiety may enhance binding affinity and selectivity, while the phenothiazine core exerts its pharmacological effects through modulation of receptor activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
The unique isotopic labeling of 10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine distinguishes it from other phenothiazines, providing valuable insights into reaction mechanisms and molecular interactions.
特性
分子式 |
C20H22N2S |
|---|---|
分子量 |
325.5 g/mol |
IUPAC名 |
10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m1/s1/i14+1D2 |
InChIキー |
HOKDBMAJZXIPGC-GRRPMFQYSA-N |
異性体SMILES |
[2H][13C]([2H])([C@H]1CN2CCC1CC2)N3C4=CC=CC=C4SC5=CC=CC=C53 |
正規SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)

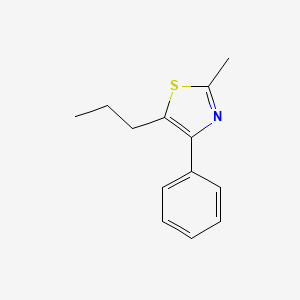
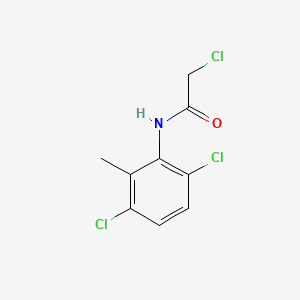
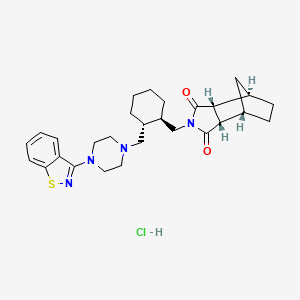

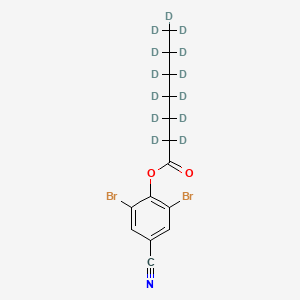
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
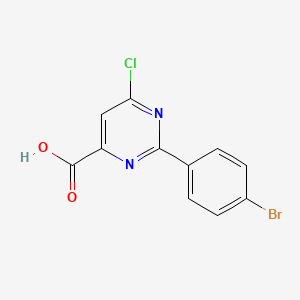
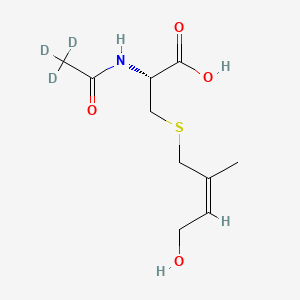
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
